N,N-二甲基氮杂环丁烷-3-胺

描述

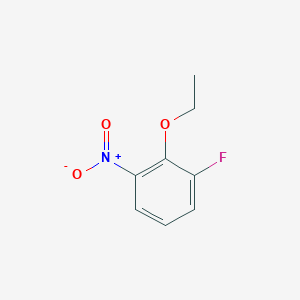

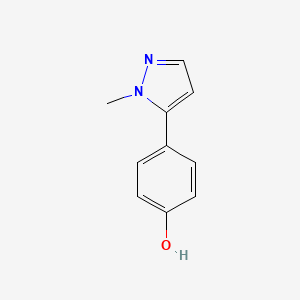

N,N-dimethylazetidin-3-amine is a compound related to a class of azetidines, which are four-membered nitrogen-containing heterocycles. The azetidine moiety is of interest in medicinal chemistry due to its presence in various bioactive molecules. Although the provided papers do not directly discuss N,N-dimethylazetidin-3-amine, they do provide insights into the synthesis and properties of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, has been achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method is highly diastereoselective and represents a novel strategy for constructing the azetidine ring, which could potentially be applied to the synthesis of N,N-dimethylazetidin-3-amine .

Molecular Structure Analysis

Azetidine derivatives have been studied for their conformational properties, which are crucial for their biological activity. For instance, the dimethylazetidine moiety has been used as a rigid analogue of diethylamine in the synthesis of lysergic acid amides, providing insights into the binding orientation of such groups in biologically active molecules . This information is relevant to understanding the molecular structure of N,N-dimethylazetidin-3-amine and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives can be inferred from related compounds. For example, the synthesis of a triazolopyrimidin-amine involved cyclization reactions, indicating that azetidine and its derivatives can participate in the formation of complex heterocyclic systems . This suggests that N,N-dimethylazetidin-3-amine could also be involved in various chemical reactions leading to more complex structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N,N-dimethylazetidin-3-amine are not directly reported in the provided papers, the properties of similar azetidine derivatives can be considered. For example, the crystal structure of a related triazolopyrimidin-amine showed that molecules can form inversion dimers and are packed into layers by π-stacking interactions . Such properties are important for understanding the behavior of N,N-dimethylazetidin-3-amine in a solid-state environment.

科学研究应用

1. 抗生素合成

N,N-二甲基氮杂环丁烷-3-胺是普拉玛氟沙星等抗生素合成中的关键中间体。Fleck 等人(2003)描述了一种制备这种化合物的高效且立体选择性的工艺,该化合物对于开发兽用抗生素至关重要 (Fleck, Mcwhorter, DeKam, & Pearlman, 2003)。

2. 有机合成

该化合物用于含有 3,3-二甲基氮杂环丁烷部分的生物活性分子的非对映选择性合成中。Jin 等人(2016)开发了一种碘介导的 γ-异戊烯化胺分子内环化反应,为合成生物活性 3,3-二甲基氮杂环丁烷提供了新策略 (Jin, Sun, Zhou, & Zhao, 2016)。

3. 糖组学分析

在糖组学分析中,二甲基氮杂环丁烷衍生物(如二甲基嘧啶基鸟氨酸(DiPyrO)标签)用于 N-连接聚糖的定量分析。Chen 等人(2018)扩展了 DiPyrO 标签在定量糖蛋白衍生的 N-连接聚糖中的应用,为癌症患者血清蛋白谱分析提供了见解 (Chen et al., 2018)。

4. 生物质转化

在将生物质转化为有价值的化学品时,二甲基氮杂环丁烷衍生物在生物质基醇的催化胺化中发挥作用。Pera‐Titus 和 Shi(2014)描述了通过直接醇胺化工艺合成各种胺(包括 N,N-二甲基胺),突出了该化合物在可持续化学合成中的作用 (Pera‐Titus & Shi, 2014)。

5. 化学工业中的 N-二甲基化

使用 N,N-二甲基氮杂环丁烷衍生物对胺进行 N-二甲基化对于生产化学、制药和染料工业中的生物活性化合物至关重要。Liu 等人(2021)报道了一种使用碳负载 Ru 纳米颗粒的高效 N-二甲基化方法,突出了该化合物的工业相关性 (Liu, Song, Wu, & Ma, 2021)。

6. 蛋白质分析

在蛋白质分析中,二甲基氮杂环丁烷衍生物用于蛋白质中伯胺的溶剂可及性研究。Jhan 等人(2017)展示了使用二甲基标记结合质谱表征免疫球蛋白 G 中的溶剂可及性,展示了该化合物在生化研究中的效用 (Jhan, Huang, Wang, Chou, & Chen, 2017)。

安全和危害

属性

IUPAC Name |

N,N-dimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7(2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWCOFOSMREBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438444 | |

| Record name | N,N-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138022-85-2 | |

| Record name | N,N-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)